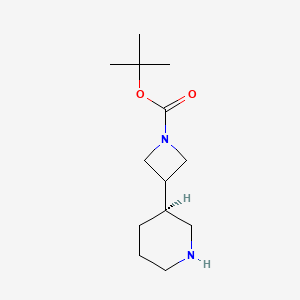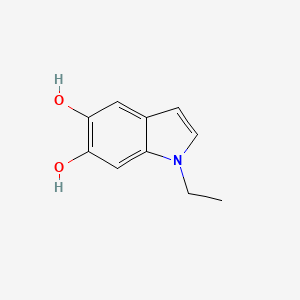
3,5-Dichloro-4-cyanobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dichloro-4-cyanobenzoic acid: is an organic compound with the molecular formula C8H3Cl2NO2. It is a derivative of benzoic acid, characterized by the presence of two chlorine atoms and a cyano group attached to the benzene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-4-cyanobenzoic acid typically involves the chlorination of 4-cyanobenzoic acid. One common method includes the reaction of 4-cyanobenzoic acid with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 3 and 5 positions of the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to obtain high-purity product .
Análisis De Reacciones Químicas
Types of Reactions: 3,5-Dichloro-4-cyanobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The benzoic acid moiety can be further oxidized to form more complex carboxylic acids.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in acidic or basic medium.
Major Products:
Substitution: Formation of 3,5-diamino-4-cyanobenzoic acid or 3,5-dithiocyanobenzoic acid.
Reduction: Formation of 3,5-dichloro-4-aminobenzoic acid.
Oxidation: Formation of 3,5-dichloro-4-carboxybenzoic acid.
Aplicaciones Científicas De Investigación
Chemistry: 3,5-Dichloro-4-cyanobenzoic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and pharmaceuticals .
Biology: In biological research, this compound is used to study the effects of chlorinated aromatic compounds on biological systems. It is also used in the development of new herbicides and pesticides .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and polymers. Its unique chemical properties make it valuable in the development of new materials with specific characteristics .
Mecanismo De Acción
The mechanism of action of 3,5-Dichloro-4-cyanobenzoic acid involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and other interactions with biological molecules, while the chlorine atoms can enhance the compound’s lipophilicity and membrane permeability. These properties enable the compound to modulate various biochemical pathways, leading to its observed effects in biological systems .
Comparación Con Compuestos Similares
- 3,5-Dibromo-4-cyanobenzoic acid
- 3,5-Difluoro-4-cyanobenzoic acid
- 3,5-Dichloro-4-hydroxybenzoic acid
Comparison: Compared to its analogs, 3,5-Dichloro-4-cyanobenzoic acid is unique due to the presence of both chlorine atoms and a cyano group, which confer distinct chemical reactivity and biological activity. The chlorine atoms enhance its electrophilicity, making it more reactive in substitution reactions, while the cyano group provides additional sites for interaction with biological targets .
Propiedades
Número CAS |
90008-06-3 |
|---|---|
Fórmula molecular |
C8H3Cl2NO2 |
Peso molecular |
216.02 g/mol |
Nombre IUPAC |
3,5-dichloro-4-cyanobenzoic acid |
InChI |
InChI=1S/C8H3Cl2NO2/c9-6-1-4(8(12)13)2-7(10)5(6)3-11/h1-2H,(H,12,13) |
Clave InChI |
SXHGNXVZHQRYSN-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1Cl)C#N)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(((3AR,4R,7aR)-2,2-dimethyl-3a,7a-dihydro-4H-[1,3]dioxolo[4,5-c]pyran-4-yl)methoxy)triisopropylsilane](/img/structure/B12940962.png)
![9-[6-(Methanesulfonyl)pyridin-3-yl]-6-[(piperidin-4-yl)oxy]-9H-purine](/img/structure/B12940970.png)

![5-Methyl-1-(pyridin-3-ylmethyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B12940981.png)

![2-Undecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B12940983.png)
![8-Bromo-3-methoxy-2-phenylimidazo[1,2-a]pyridine](/img/structure/B12940986.png)



![Spiro[[1,3]dioxolo[4,5-f]isoindole-5,1'-cyclopropan]-7(6H)-one](/img/structure/B12941018.png)


![2-[4-[4-[4-(2-hydroxyethyl)phenyl]phenyl]phenyl]ethanol](/img/structure/B12941036.png)
